molecular formula C4H8N4O6 B14254412 4H-1,3,5,7-Dioxadiazocine, tetrahydro-5,7-dinitro- CAS No. 182752-38-1

4H-1,3,5,7-Dioxadiazocine, tetrahydro-5,7-dinitro-

Cat. No.: B14254412
CAS No.: 182752-38-1
M. Wt: 208.13 g/mol
InChI Key: MUFHAMHJRMNZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1,3,5,7-Dioxadiazocine, tetrahydro-5,7-dinitro- is a heterocyclic compound characterized by its unique ring structure containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3,5,7-Dioxadiazocine, tetrahydro-5,7-dinitro- typically involves the dehydrogenation reaction of N-amidoalkylated thioureas with dicyclohexylcarbodiimide in acetonitrile under reflux conditions for 50-60 minutes . The reaction yields are generally between 30-70%, and the products can be purified by crystallization from acetonitrile or ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4H-1,3,5,7-Dioxadiazocine, tetrahydro-5,7-dinitro- can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nitro groups and the heterocyclic ring structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitroso or nitro derivatives, while reduction reactions could produce amines or hydroxylamines.

Mechanism of Action

The mechanism by which 4H-1,3,5,7-Dioxadiazocine, tetrahydro-5,7-dinitro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in these interactions, potentially leading to the formation of reactive intermediates that can modify biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,3,5,7-Dioxadiazocine, tetrahydro-5,7-dinitro- is unique due to its combination of oxygen and nitrogen atoms in the ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

182752-38-1

Molecular Formula

C4H8N4O6

Molecular Weight

208.13 g/mol

IUPAC Name

5,7-dinitro-1,3,5,7-dioxadiazocane

InChI

InChI=1S/C4H8N4O6/c9-7(10)5-1-6(8(11)12)3-14-4-13-2-5/h1-4H2

InChI Key

MUFHAMHJRMNZCY-UHFFFAOYSA-N

Canonical SMILES

C1N(COCOCN1[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.